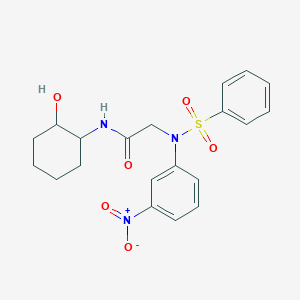![molecular formula C22H21ClN2O4S B5161165 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B5161165.png)
2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide, also known as Cmpd-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. Cmpd-1 has been studied extensively for its ability to inhibit the growth of cancer cells and its potential as a treatment for various types of cancer. In
Mécanisme D'action
2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide works by inhibiting the activity of a specific protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a critical role in the folding and stabilization of other proteins, including those involved in cell growth and survival. By inhibiting HSP90, this compound disrupts the function of these proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the levels of certain proteins involved in cell growth and survival. This compound has also been shown to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide is its potential as a therapeutic agent for cancer treatment. However, there are also several limitations to using this compound in lab experiments. This compound is a complex compound that requires expertise in organic chemistry to synthesize. Additionally, this compound is highly reactive and can be difficult to handle, which can make it challenging to use in lab experiments.
Orientations Futures
There are several future directions for research on 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide. One area of research is the development of more effective synthesis methods for this compound. Another area of research is the identification of other proteins that this compound can target, which could lead to the development of new therapeutic agents for cancer treatment. Additionally, research is needed to determine the optimal dosage and administration of this compound for cancer treatment. Finally, further studies are needed to determine the long-term effects of this compound on the human body and its potential as a treatment for other diseases.
Méthodes De Synthèse
2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide can be synthesized using a multi-step process involving several chemical reactions. The process involves the use of various reagents and solvents, including 3-chloro-4-methoxyaniline, benzoyl chloride, sodium hydride, and N-phenylethylamine. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. This compound has been found to be effective against several types of cancer, including breast cancer, lung cancer, and prostate cancer.
Propriétés
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-29-21-12-11-17(15-19(21)23)30(27,28)25-20-10-6-5-9-18(20)22(26)24-14-13-16-7-3-2-4-8-16/h2-12,15,25H,13-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYVUOYLUBQEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5161083.png)
![4-ethoxy-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5161086.png)
![6-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5161096.png)
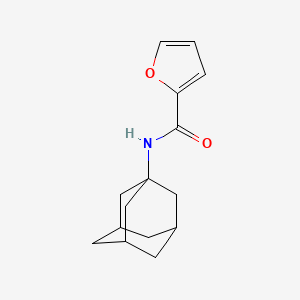
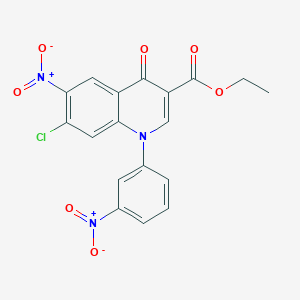
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5161115.png)
![N-(2,5-dichlorophenyl)-N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B5161124.png)

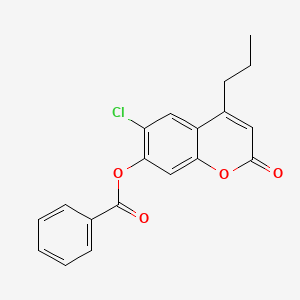
![3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile](/img/structure/B5161161.png)
![N~2~-benzyl-N~1~-cyclopentyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5161175.png)
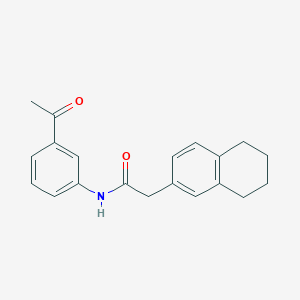
![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5161188.png)
